アスパルテーム

概要

説明

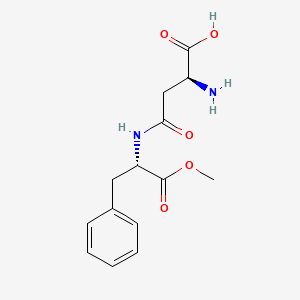

Beta-Aspartame: is a synthetic dipeptide composed of aspartic acid and phenylalanine. It is an artificial sweetener that is structurally similar to aspartame but differs in the specific carboxyl group of aspartic acid that binds to the nitrogen of phenylalanine . Beta-Aspartame is known for its intense sweetness, which is approximately 200 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .

科学的研究の応用

Beta-Aspartame has a wide range of scientific research applications:

作用機序

- Specifically, it binds to the heterodimer G protein-coupled receptor formed by the proteins TAS1R2 and TAS1R3, leading to the perception of sweetness .

- The receptor undergoes a conformational change, activating its coupled G protein. This activation then motivates phospholipase C-β2 .

- Aspartame is about 180 to 200 times sweeter than sucrose. Its sweetness lasts longer, making it a popular sugar substitute .

- Neither aspartame nor its components accumulate in the body; they are utilized similarly to when derived from common foods .

- Impact on Bioavailability: Due to its low-calorie nature, the caloric contribution of aspartame is negligible .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

生化学分析

Biochemical Properties

Beta-Aspartame interacts with various enzymes and proteins. For instance, it has been found to interact with zipper-interacting protein kinase (ZIPK) and signal transducer and activator of transcription 3 (STAT3) in murine pancreatic islet tissues .

Cellular Effects

Beta-Aspartame has been observed to have significant effects on cellular processes. For example, it can cause insulin secretion in mice pancreatic islet cells under high concentration and long-term exposure . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Beta-Aspartame exerts its effects through binding interactions with biomolecules and changes in gene expression. It can induce the phosphorylation of ZIPK and STAT3 . Under high concentration and long-term exposure, Beta-Aspartame can lead to caspase-dependent apoptosis of pancreatic islet cells through ANKRD11/ZIPK/STAT3 inhibition .

Temporal Effects in Laboratory Settings

Over time, Beta-Aspartame’s effects can change. For instance, it has been observed that high concentration and long-term exposure to Beta-Aspartame can lead to insulin secretion in mice .

Dosage Effects in Animal Models

The effects of Beta-Aspartame can vary with different dosages in animal models. For example, high doses of Beta-Aspartame can lead to liver damage and elevated serum transaminase levels .

Metabolic Pathways

Beta-Aspartame is involved in various metabolic pathways. When it enters the human body, it is quickly metabolized into phenylalanine, aspartate, and methanol .

準備方法

Synthetic Routes and Reaction Conditions: Beta-Aspartame can be synthesized using both chemical and enzymatic methods. The chemical synthesis involves coupling aspartic acid and phenylalanine. this method produces both the sweet isomer (alpha-aspartame) and the bitter isomer (beta-aspartame), which then need to be separated . Enzymatic synthesis, on the other hand, uses the enzyme thermolysin to produce only the sweet isomer, making it a more efficient method .

Industrial Production Methods: Industrial production of Beta-Aspartame involves a combination of enzymatic and chemical reactions. The process starts with the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methyl ester from L-aspartic acid dimethyl ester and L-phenylalanine using alpha-amino acid ester acyl transferase. This intermediate is then chemically transformed into alpha-L-aspartyl-L-phenylalanine methyl ester hydrochloride in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form Beta-Aspartame .

化学反応の分析

Types of Reactions: Beta-Aspartame undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Beta-Aspartame can hydrolyze into its constituent amino acids under conditions of elevated temperature or high pH.

Major Products Formed: The major products formed from these reactions include aspartic acid, phenylalanine, and various derivatives of Beta-Aspartame .

類似化合物との比較

Aspartame: Structurally similar but differs in the specific carboxyl group of aspartic acid that binds to phenylalanine.

Neotame: A derivative of aspartame with a similar structure but modified to enhance sweetness and stability.

Saccharin: Another artificial sweetener with a different chemical structure but similar use as a sugar substitute.

Uniqueness: Beta-Aspartame is unique due to its specific binding configuration, which affects its sweetness and stability. Unlike aspartame, Beta-Aspartame is less prone to hydrolysis, making it more stable under various conditions .

生物活性

Beta-aspartame, a dipeptide composed of aspartic acid and phenylalanine, is a non-nutritive sweetener widely used in food products. Its biological activity has been the subject of extensive research, focusing on its metabolic pathways, potential health effects, and interactions with biological systems. This article synthesizes current findings from diverse sources to provide a comprehensive overview of the biological activity of beta-aspartame.

Metabolism and Absorption

Upon ingestion, beta-aspartame is hydrolyzed in the gastrointestinal tract into its constituent amino acids: aspartic acid, phenylalanine, and methanol. Studies show that approximately 40% of beta-aspartame is absorbed as aspartate, 50% as phenylalanine, and 10% as methanol . The absorption occurs primarily in the jejunum and ileum, where specific peptidases facilitate the breakdown of dipeptides .

Table 1: Metabolic Breakdown of Beta-Aspartame

| Component | Percentage Absorbed |

|---|---|

| Aspartate | 40% |

| Phenylalanine | 50% |

| Methanol | 10% |

Oxidative Stress and Cellular Impact

Research indicates that beta-aspartame can induce oxidative stress in various cell types. In vitro studies have demonstrated that exposure to beta-aspartame leads to increased production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions . For instance, low doses of aspartame have been linked to elevated lipid peroxidation and altered antioxidant mechanisms in erythrocytes and neuroblastoma cells .

Neurochemical Effects

Beta-aspartame's metabolites can influence neurotransmitter levels in the brain. Phenylalanine, one of its primary metabolites, is a precursor for tyrosine and subsequently dopamine, norepinephrine, and epinephrine. This pathway suggests that high intake of beta-aspartame may affect mood regulation and cognitive functions due to alterations in neurotransmitter balance .

Case Studies on Health Outcomes

- Cohort Studies on Allergic Reactions : A study indicated that high consumption of aspartame during pregnancy was associated with an increased risk of asthma and allergic rhinitis in offspring .

- Neuropsychiatric Reactions : Reports have linked beta-aspartame consumption to various neuropsychiatric symptoms such as headaches, seizures, and mood disorders . These reactions may stem from its metabolic products affecting brain chemistry.

- Carcinogenicity Concerns : Despite extensive research, current evidence does not support the claim that beta-aspartame is carcinogenic. Long-term studies have shown no significant increase in cancer risk associated with its consumption .

特性

IUPAC Name |

(2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHIPKDJQYIJJF-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177386 | |

| Record name | Aspartame, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22839-61-8 | |

| Record name | β-Aspartame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl N-L-β-aspartyl-3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTAME, BETA- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VTH6LD3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method is commonly used to quantify beta-aspartame in food products?

A1: The research paper describes a method using liquid chromatography to determine the concentration of beta-aspartame in various food and beverage products. [] This technique is highly sensitive and specific, allowing for accurate quantification of beta-aspartame even in complex mixtures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。